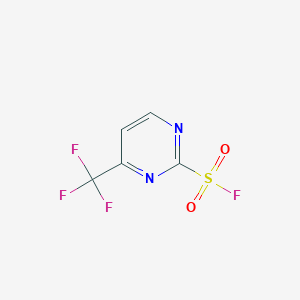

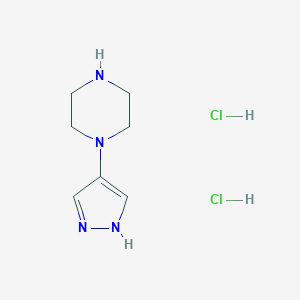

4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . Specifically, 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride can serve as a building block in the synthesis of various drugs. Its incorporation into drug candidates can improve their pharmacokinetic properties, such as increased lipophilicity and resistance to metabolic degradation.

Agrochemical Research

In agrochemistry, the introduction of fluorine atoms or fluorine-containing groups like trifluoromethyl can lead to the development of more effective and selective agrochemicals . The compound can be used to synthesize key intermediates for active ingredients in pesticides and herbicides, contributing to the creation of compounds with improved potency and reduced environmental impact.

Material Science

The unique properties of the trifluoromethyl group, including its electronegativity and size, make it valuable in the field of material science . It can be used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing the stability of polymers against degradation.

Catalysis

In catalysis, 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride can be utilized as a ligand or a catalyst modifier . It can influence the reactivity and selectivity of catalytic processes, which is crucial for the development of new synthetic methods and the efficient production of fine chemicals.

Organic Synthesis

This compound is a valuable reagent in organic synthesis, where it can be used to introduce the trifluoromethyl group into target molecules . This transformation is significant as it can drastically alter the chemical and physical properties of the synthesized compounds, leading to new functionalities and applications.

Medicinal Chemistry

In medicinal chemistry, the introduction of the trifluoromethyl group is a common strategy to enhance the drug-like properties of molecules . 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride can be used to synthesize molecules with improved metabolic stability, better target binding affinity, and increased bioavailability.

properties

IUPAC Name |

4-(trifluoromethyl)pyrimidine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKFONXJQLOOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

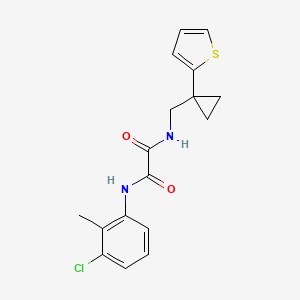

![N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2964218.png)

![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964221.png)

![2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2964223.png)

![5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2964227.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B2964228.png)

![1-Methyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2964231.png)

![6-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2964235.png)

![1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2964237.png)

![4-[(4-Iodobenzyl)oxy]benzaldehyde](/img/structure/B2964238.png)

![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)